molecular formula C7H5ClN2O3S B12870246 2-Chlorobenzo[d]oxazole-4-sulfonamide

2-Chlorobenzo[d]oxazole-4-sulfonamide

Cat. No.: B12870246
M. Wt: 232.64 g/mol
InChI Key: BGIBKAIXIFLDLK-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-4-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like zinc bromide or lead acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzoxazoles.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the benzoxazole ring can interact with DNA or proteins, affecting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to other benzoxazole derivatives, it offers a broader range of biological activities and can be used in more diverse research and industrial applications .

Properties

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-4-sulfonamide

InChI

InChI=1S/C7H5ClN2O3S/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H,(H2,9,11,12)

InChI Key

BGIBKAIXIFLDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)Cl

Origin of Product

United States

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